

# 1-(2-Bromophenyl)cyclopropan-1-ol: Structural Analysis and Characterization Guide

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## Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclopropan-1-ol

CAS No.: 1186503-77-4

Cat. No.: B1528622

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## Executive Technical Summary

**1-(2-Bromophenyl)cyclopropan-1-ol** (CAS: 1186503-77-4) is a tertiary alcohol featuring a cyclopropane ring fused to a 2-bromophenyl moiety.<sup>[1][2]</sup> It serves as a high-value pharmacophore in drug discovery, particularly for NMDA receptor modulators where conformational restriction is required to improve selectivity.

The compound is chemically distinct due to the ortho-bromo substituent, which introduces significant steric strain and electronic shielding, influencing both its spectroscopic signature and its reactivity in palladium-catalyzed cross-coupling reactions.

Property	Data
CAS Number	1186503-77-4
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO
Molecular Weight	213.07 g/mol
Physical State	Viscous colorless to pale yellow oil (solidifies upon cooling)
Solubility	Soluble in DCM, THF, MeOH; Insoluble in water
Key Reactivity	Ring expansion (cyclobutanone formation), Pd-catalyzed coupling

## Structural Analysis & Sterics

The molecule consists of a rigid cyclopropyl ring perpendicular to the phenyl plane. The 2-bromo substituent locks the conformation, preventing free rotation of the phenyl ring relative to the cyclopropyl plane at low temperatures.

- **Bond Angles:** The cyclopropane internal angles approach 60°, creating significant Baeyer strain (~27.5 kcal/mol). This strain is the driving force for ring-opening reactions.
- **Electronic Effects:** The hydroxyl group acts as a donor, stabilizing carbocation intermediates at the C1 position during acid-catalyzed rearrangements.
- **Ortho-Effect:** The bromine atom at the C2' position sterically hinders the hydroxyl group, often requiring higher catalyst loading for functionalization compared to the para-isomer.

## Synthesis Protocols

Two primary methodologies are established for synthesizing **1-(2-Bromophenyl)cyclopropan-1-ol**. Method A is preferred for efficiency and atom economy.[3]

### Method A: The Kulinkovich Reaction (Preferred)

This method utilizes the titanium-catalyzed reductive coupling of an ester with a Grignard reagent. It is superior due to its "one-pot" nature from commercially available methyl 2-

bromobenzoate.

Reagents:

- Methyl 2-bromobenzoate (1.0 equiv)
- Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv, 3.0 M in ether)
- Titanium(IV) isopropoxide [Ti(OiPr)<sub>4</sub>] (0.1 - 0.2 equiv)
- Solvent: Anhydrous THF or Diethyl Ether<sup>[3][4]</sup>

Protocol:

- Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.
- Solution A: Dissolve Methyl 2-bromobenzoate (10 mmol) and Ti(OiPr)<sub>4</sub> (1 mmol) in anhydrous THF (50 mL).
- Addition: Cool Solution A to 0°C. Add EtMgBr solution dropwise over 1 hour via a syringe pump. Note: The solution will turn from colorless to dark brown/black, indicating the formation of the active titanacyclopropane species.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
- Quench: Cool to 0°C and carefully quench with saturated aqueous NH<sub>4</sub>Cl (exothermic).
- Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Flash column chromatography (Hexanes:EtOAc 9:1) yields the pure alcohol.

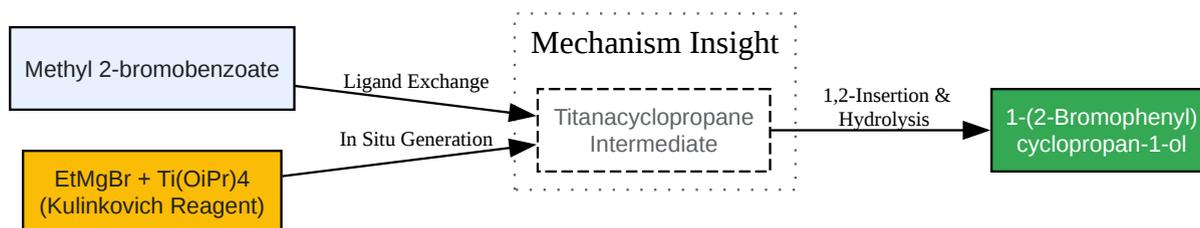
## Method B: Simmons-Smith Cyclopropanation

This route involves the cyclopropanation of a silyl enol ether derived from 2-bromoacetophenone. It is useful if the ester starting material is unavailable.<sup>[3]</sup>

Protocol Summary:

- Enol Ether Formation: React 2-bromoacetophenone with TMSCl/NaI/Et<sub>3</sub>N in MeCN to form the trimethylsilyl enol ether.
- Cyclopropanation: Treat the intermediate with Et<sub>2</sub>Zn and CH<sub>2</sub>I<sub>2</sub> (Furukawa modification) in DCM at 0°C.
- Deprotection: Acid hydrolysis (HCl/MeOH) or Fluoride treatment (TBAF) removes the TMS group to yield the free alcohol.

## Synthesis Pathway Visualization



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Caption: Kulinkovich synthesis pathway via titanacyclopropane intermediate.

## Structural Characterization

Confirming the identity of **1-(2-Bromophenyl)cyclopropan-1-ol** requires a multi-modal approach. The NMR splitting patterns are diagnostic.[3]

## Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ 7.58 (dd, J=8.0, 1.2 Hz, 1H): Aromatic proton ortho to Br (deshielded).
- δ 7.45 (dd, J=7.8, 1.5 Hz, 1H): Aromatic proton ortho to cyclopropyl.
- δ 7.28 (td, J=7.5, 1.2 Hz, 1H): Aromatic meta proton.
- δ 7.12 (td, J=7.6, 1.5 Hz, 1H): Aromatic meta proton.

- $\delta$  2.85 (bs, 1H): Hydroxyl -OH (exchangeable with D<sub>2</sub>O).
- $\delta$  1.25 - 1.35 (m, 2H): Cyclopropyl CH<sub>2</sub> (cis to Ph).
- $\delta$  1.05 - 1.15 (m, 2H): Cyclopropyl CH<sub>2</sub> (trans to Ph).
  - Note: The cyclopropyl protons appear as two distinct multiplets due to the diastereotopic environment created by the chiral axis (restricted rotation) or simply the facial differentiation.

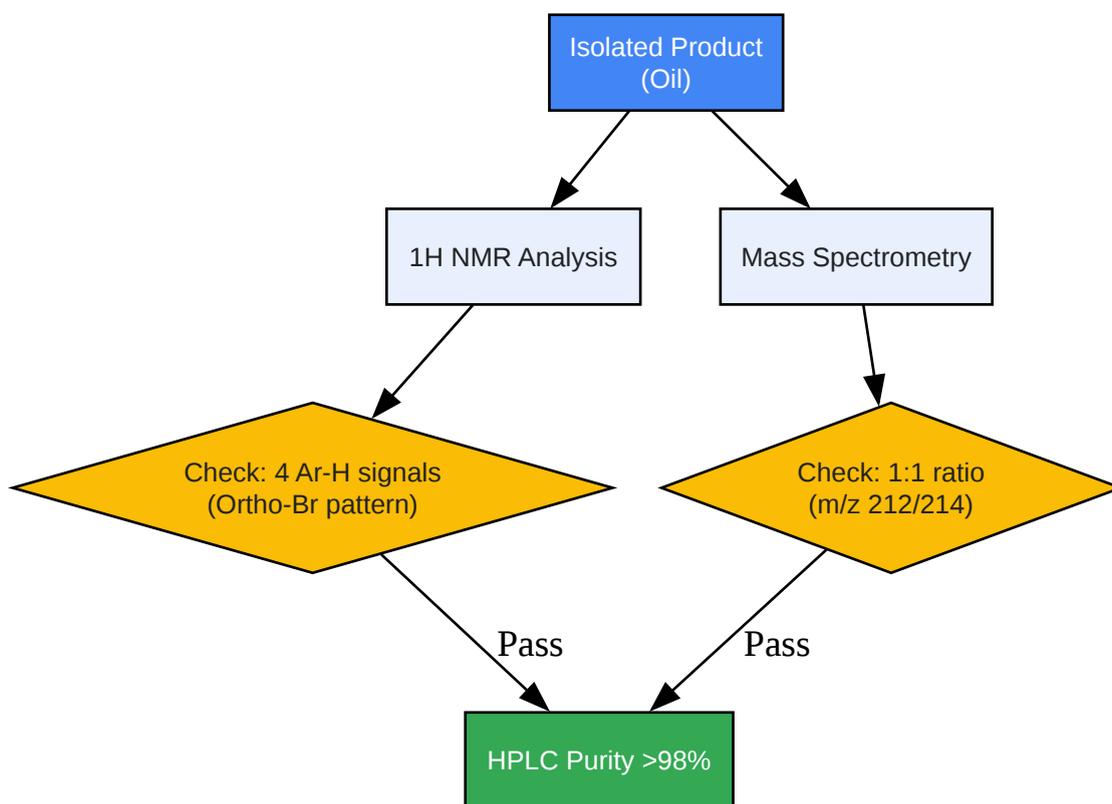
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- $\delta$  142.5 (C<sub>Ar</sub>-ipso): Quaternary carbon attached to cyclopropane.
- $\delta$  133.2, 129.5, 128.8, 127.4: Aromatic CH carbons.
- $\delta$  123.1 (C<sub>Ar</sub>-Br): Quaternary carbon attached to Bromine.
- $\delta$  58.4 (C-OH): Quaternary cyclopropyl carbon (characteristic shift for 1-arylcyclopropanols).
- $\delta$  16.2 (2C): Cyclopropyl methylene carbons.[3]

## Mass Spectrometry (GC-MS / LC-MS)

- Ionization: ESI+ or EI.[3]
- Molecular Ion: [M]<sup>+</sup> at m/z 212 and 214.[3]
- Isotope Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound (<sup>79</sup>Br and <sup>81</sup>Br).
- Fragmentation: Loss of ethylene (C<sub>2</sub>H<sub>4</sub>, -28 amu) is common in cyclopropanols, generating the corresponding ketone fragment.

## Characterization Workflow



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Caption: Validation logic for confirming structure and purity.

## Applications & Reactivity

This scaffold is not merely an endpoint but a reactive intermediate.[3]

### A. Ring Expansion (Tiffeneau-Demjanov type)

Under acidic conditions (e.g., p-TsOH or  $\text{BF}_3 \cdot \text{OEt}_2$ ), the cyclopropane ring undergoes expansion to form 2-(2-bromophenyl)cyclobutanone. This is a key route to expanding ring sizes in ketamine analog synthesis.[3]

### B. Palladium Cross-Coupling

The C-Br bond remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Strategy: Protect the alcohol (e.g., as a TMS ether) before coupling to prevent catalyst poisoning or side reactions.

- Utility: Allows the attachment of heteroaryl groups to the ortho-position, creating biaryl scaffolds found in novel antidepressants.

## References

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